Enhanced EED Binding Affinity via 4-Ethoxyphenyl Substitution
In a TR-FRET assay measuring inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED, 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid exhibits an IC50 of 80 nM [1]. This represents a 4.4-fold higher potency compared to a structurally related pyrrolidine-based probe (IC50 = 350 nM) evaluated under identical assay conditions [2]. The 4-ethoxyphenyl substitution enhances hydrophobic interactions within the EED aromatic cage, a critical determinant for disrupting PRC2 complex activity.
| Evidence Dimension | EED protein binding inhibition (IC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Pyrrolidine inhibitor-based probe (CHEMBL4098240) = 350 nM |
| Quantified Difference | 4.4-fold more potent (350/80) |
| Conditions | LanthaScreen TR-FRET assay; GST-tagged EED (unknown origin); 1 hr incubation |
Why This Matters
Higher potency at EED directly translates to reduced compound consumption in screening campaigns and greater confidence in hit validation for epigenetic drug discovery programs.
- [1] TargetMine. ChEMBL:CHEMBL4087938 - Inhibition of pyrrolidine inhibitor-based probe binding to GST-tagged EED. IC50 = 80 nM. View Source
- [2] BindingDB BDBM50231879 (CHEMBL4098240). IC50 = 350 nM for inhibition of pyrrolidine inhibitor-based probe binding to GST-tagged EED. View Source
